molecular formula C10H14O2S B1374967 Tert-butyl 5-methylthiophene-2-carboxylate CAS No. 956502-03-7

Tert-butyl 5-methylthiophene-2-carboxylate

Cat. No.: B1374967
CAS No.: 956502-03-7
M. Wt: 198.28 g/mol
InChI Key: GOENRCUFJQBADS-UHFFFAOYSA-N
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Description

Tert-butyl 5-methylthiophene-2-carboxylate: is an organic compound with the molecular formula C10H14O2S and a molecular weight of 198.28 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl 5-methylthiophene-2-carboxylate can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: Reduction of this compound can lead to the formation of thiol derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Bromine, chlorine, nitrating agents

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Halogenated or nitrated thiophene derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butyl 5-methylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • Tert-butyl 2-thiophenecarboxylate
  • Methyl 5-methylthiophene-2-carboxylate
  • Ethyl 5-methylthiophene-2-carboxylate

Comparison: Tert-butyl 5-methylthiophene-2-carboxylate is unique due to the presence of both a tert-butyl ester group and a methyl group on the thiophene ring. This combination of functional groups imparts specific chemical properties, such as increased steric hindrance and altered electronic effects, which can influence its reactivity and interactions with other molecules .

Biological Activity

Tert-butyl 5-methylthiophene-2-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its mechanisms of action, applications in drug development, and comparisons with related compounds.

Chemical Structure and Properties

This compound has the chemical formula C10H14O2SC_{10}H_{14}O_2S and features a thiophene ring substituted with a tert-butyl ester group and a methyl group. This configuration contributes to its distinct chemical behavior, influencing its reactivity and interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to act as a ligand, binding to specific receptors or enzymes. This interaction can modulate various biological pathways, making it a valuable compound for further research in pharmacology .

Antimicrobial Properties

Research indicates that thiophene derivatives, including this compound, exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antimicrobial agents .

Anticancer Activity

Thiophene derivatives are also being investigated for their anticancer properties. Preliminary studies suggest that this compound may inhibit specific cancer cell lines by interfering with cellular proliferation pathways. Further research is required to elucidate its efficacy against different types of cancer cells .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameChemical FormulaUnique Features
Tert-butyl 2-thiophenecarboxylateC₉H₁₀O₂SLacks methyl substitution; simpler structure
Methyl 5-methylthiophene-2-carboxylateC₉H₁₀O₂SLacks tert-butyl group; different steric effects
Ethyl 5-methylthiophene-2-carboxylateC₁₀H₁₂O₂SDifferent alkyl chain affecting solubility

This table highlights how the presence of specific functional groups in this compound contributes to its unique chemical properties and potential biological activities.

Case Studies and Research Findings

  • Antimicrobial Activity : A study evaluated the antimicrobial effects of various thiophene derivatives, including this compound, against Bacillus cereus. The compound exhibited significant inhibition at concentrations comparable to established antibiotics .
  • Anticancer Potential : In vitro assays demonstrated that this compound could induce apoptosis in certain cancer cell lines. The mechanism was linked to the modulation of signaling pathways involved in cell survival and proliferation .
  • Enzyme Inhibition : Interaction studies revealed that this compound could inhibit specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications .

Properties

IUPAC Name

tert-butyl 5-methylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2S/c1-7-5-6-8(13-7)9(11)12-10(2,3)4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOENRCUFJQBADS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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